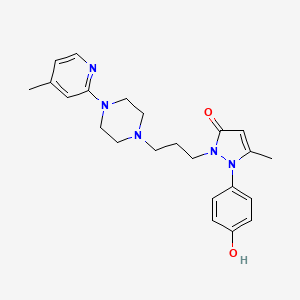
Glycyl-L-prolyl-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-prolyl-L-asparagine is a tripeptide composed of glycine, proline, and asparagine. Tripeptides like this compound are of significant interest in biochemical research due to their potential therapeutic applications and their role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-prolyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis can be more cost-effective and environmentally friendly, utilizing enzymes like proteases to catalyze peptide bond formation under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: Glycyl-L-prolyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or bases.
Oxidation: Oxidative modifications can occur at the amino acid side chains.
Reduction: Reduction reactions can target disulfide bonds if present.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products:
Hydrolysis: Results in the formation of individual amino acids.
Oxidation: Can lead to the formation of sulfoxides or sulfonic acids.
Reduction: Typically restores reduced forms of amino acids.
Aplicaciones Científicas De Investigación
Glycyl-L-prolyl-L-asparagine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the production of peptide-based drugs and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of Glycyl-L-prolyl-L-asparagine involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities, influence cellular signaling, and affect protein-protein interactions. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Glycyl-L-prolyl-L-glutamate: Another tripeptide with neuroprotective properties.
Glycyl-L-prolyl-L-arginine: Known for its role in cardiovascular health.
Uniqueness: Glycyl-L-prolyl-L-asparagine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to interact with specific molecular targets sets it apart from other similar tripeptides .
Propiedades
Número CAS |
401570-00-1 |
|---|---|
Fórmula molecular |
C11H18N4O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H18N4O5/c12-5-9(17)15-3-1-2-7(15)10(18)14-6(11(19)20)4-8(13)16/h6-7H,1-5,12H2,(H2,13,16)(H,14,18)(H,19,20)/t6-,7-/m0/s1 |
Clave InChI |
SCJJPCQUJYPHRZ-BQBZGAKWSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CN)C(=O)NC(CC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)
![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)



![2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan](/img/structure/B12912711.png)








